Scientific Field: Chemistry
Application Summary: 5-Aminononane is a chemical compound with the molecular formula C9H21N. It is used in various chemical reactions due to its amine group.
Methods of Application: The specific methods of application can vary depending on the reaction. Generally, it can be used as a reagent in a chemical reaction under controlled conditions.
Results or Outcomes: The outcomes can vary widely depending on the specific reaction. The product of the reaction will depend on the other reagents and conditions used.
Application Summary: 5-Aminononane-5-carboxylic acid is another compound related to 5-Aminononane, with the molecular formula C10H21NO2. It is used in various chemical reactions due to its amine and carboxylic acid groups.
Methods of Application: Similar to 5-Aminononane, the specific methods of application can vary depending on the reaction. It can be used as a reagent in a chemical reaction under controlled conditions.
Scientific Field: Microbiology and Biotechnology
Application Summary: 5-Aminolevulinic acid (5-ALA) is a non-proteinogenic five carbon amino acid and is the committed common precursor for the biosynthesis of tetrapyrrole compounds.
Methods of Application: The production of 5-ALA has been achieved using novel biological approaches such as whole-cell enzymatic-transformation, metabolic pathway engineering, and cell-free process.
Results or Outcomes: Due to the complicated process and low yield of traditional chemical synthesis methods, many studies have focused on alternative microbial production of 5-ALA from renewable and inexpensive sources.
Scientific Field: Nanomedicine
Application Summary: Scientists are trying to harness the applications of nanotechnology in diagnosis, treatment, and prevention of diseases.
Methods of Application: Nanotechnology is used to conduct sensitive medical procedures.
Scientific Field: Nanotechnology
Application Summary: Nanotechnology has applications across all the science fields including chemistry, biomedicine, mechanics, and material science among others.
Scientific Field: Pharmacology
Application Summary: The 5-aminolevulinic acid (5-ALA) prodrug is widely used in clinical applications, primarily for skin cancer treatments and to visualize brain tumors in neurosurgery.
Methods of Application: For this purpose, two novel water-soluble fullerene nanomaterials containing 5-ALA and D -glucuronic acid components were synthesized and characterized.
Results or Outcomes: The cellular response to the [60]fullerene conjugates resulted in increased levels of ABCG2 and PEPT-1 genes, as determined by qRT-PCR analysis.
5-Aminononane, also known as nonan-5-amine, is an organic compound with the molecular formula C₉H₂₁N. It is classified as a primary amine due to the presence of an amino group (-NH₂) attached to the fifth carbon of a nonane chain. This structural configuration contributes to its unique reactivity and properties, making it an important compound in organic chemistry and various industrial applications. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its functional amine group, which can engage in various
Currently, there is no documented information on the specific mechanism of action of 5-aminononane in any biological system.
Several methods exist for synthesizing 5-Aminononane:
5-Aminononane finds applications across various fields:
Several compounds are structurally similar to 5-Aminononane, each differing by the position of the amino group on the nonane chain. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Aminononane | Amino group attached to the first carbon | More basic than 5-Aminononane due to terminal position |
| 2-Aminononane | Amino group attached to the second carbon | Different reactivity compared to 5-Aminononane |
| 3-Aminononane | Amino group attached to the third carbon | Intermediate properties between primary and secondary amines |
The uniqueness of 5-Aminononane lies in its positional isomerism, where the placement of the amino group at the fifth carbon imparts distinct reactivity and properties compared to its positional isomers. This specific structure makes it particularly suitable for certain pharmaceutical applications and polymer production processes that other isomers may not effectively fulfill .
5-Aminononane possesses the molecular formula Carbon₉Hydrogen₂₁Nitrogen with a molecular weight of 143.27 grams per mole. The compound is officially designated under the Chemical Abstracts Service registry number 2198-45-0. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is correctly identified as nonan-5-amine, reflecting the systematic naming convention for aliphatic amines where the position of the amino group is specified numerically.
The structural identity of 5-Aminononane can be comprehensively described through various chemical descriptors. The International Chemical Identifier string for this compound is InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3, while the corresponding International Chemical Identifier Key is BKEVGGILGWUWSB-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is written as CCCCC(CCCC)N, clearly illustrating the linear carbon chain with the amino group attached to the fifth carbon atom.
The compound exists in several synonymous forms within chemical databases and literature. Alternative nomenclature includes 5-Nonylamine and the systematic name nonan-5-amine. These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the alkyl chain length and others focusing on the position of the functional group.
Table 1: Physical and Chemical Properties of 5-Aminononane
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₉H₂₁N | - |
| Molecular Weight | 143.27 | g/mol |
| Chemical Abstracts Service Number | 2198-45-0 | - |
| Density | 0.79 | g/cm³ |
| Boiling Point | 190 | °C at 760 mmHg |
| Flash Point | 69.2 | °C |
| Refractive Index | 1.434 | - |
| Vapor Pressure | 0.554 | mmHg at 25°C |
| Exact Mass | 143.16700 | - |
| Polar Surface Area | 26.02000 | Ų |
| Logarithm of Partition Coefficient | 3.39440 | - |
The three-dimensional molecular structure reveals important conformational characteristics that influence the compound's reactivity and interactions. The primary amino group, positioned centrally within the nonane chain, creates a relatively accessible nucleophilic center while maintaining sufficient steric accessibility for various chemical transformations. This structural arrangement contributes to the compound's utility in synthetic applications where selective functionalization is desired.
Reductive amination represents the most versatile and widely employed synthetic approach for the preparation of 5-aminononane, offering excellent atom economy and operational simplicity [1] [2]. This methodology involves the condensation of 5-nonanone with ammonia or ammonium salts, followed by selective reduction of the resulting imine intermediate to yield the desired primary amine [3].
The mechanistic pathway proceeds through nucleophilic attack of ammonia on the carbonyl carbon of 5-nonanone, forming a hemiaminal intermediate that subsequently eliminates water to generate an imine [4]. The critical selectivity challenge lies in achieving preferential reduction of the imine over the starting ketone, necessitating careful selection of reducing agents and reaction conditions [5] [2].
Sodium Cyanoborohydride (NaBH₃CN) has historically served as the standard reducing agent for reductive amination protocols [6] [7]. This reagent exhibits exceptional selectivity for imine reduction at pH 6-8 while leaving carbonyl substrates unreacted [3]. For 5-aminononane synthesis, optimal conditions employ sodium cyanoborohydride in methanol at pH 6.5-7.0, achieving yields of 75-85% with minimal over-alkylation [8] [6].
Sodium Triacetoxyborohydride (STAB) represents a superior alternative, offering enhanced safety profiles and improved selectivity [9] [10]. The bulky acetoxy substituents provide steric hindrance that further enhances selectivity for imine reduction [11]. STAB-mediated synthesis of 5-aminononane proceeds optimally in 1,2-dichloroethane or dichloromethane at ambient temperature, typically yielding 80-92% of product with minimal side reactions [9].
2-Picoline Borane emerges as an environmentally benign alternative, demonstrating excellent stability and compatibility with aqueous media [12] [13]. This reagent enables reductive amination under neutral conditions without toxic byproduct formation [14] [15]. For 5-aminononane preparation, 2-picoline borane in methanol at 65°C provides yields of 70-88% with enhanced sustainability profiles [16].
| Reducing Agent | Selectivity | Toxicity | Solvent Compatibility | Yield Range (%) |
|---|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | High for imines vs carbonyls | High (toxic byproducts) | MeOH, H₂O, EtOH, THF | 75-95 |
| Sodium Triacetoxyborohydride (STAB) | Excellent for imines vs carbonyls | Low (safer alternative) | DCE, DCM, THF (moisture sensitive) | 80-98 |
| 2-Picoline Borane | High for imines vs carbonyls | Low (environmentally friendly) | MeOH, H₂O, solvent-free | 70-95 |
| Ammonia-Borane | Moderate with Lewis acid | Low (atom economical) | Various organic solvents | 65-90 |
| Hydrogen (with catalyst) | Variable, catalyst dependent | Low (clean process) | Various with appropriate catalyst | 70-96 |
Heterogeneous catalytic systems offer scalable alternatives for 5-aminononane synthesis through reductive amination [17] [18]. Ruthenium-based catalysts, particularly Ru/ZrO₂ systems, demonstrate exceptional performance in aqueous ammonia solutions [19]. These bifunctional catalysts feature RuO₂ sites for carbonyl activation and metallic ruthenium centers for imine hydrogenation [20] [19].
Cobalt-catalyzed protocols represent cost-effective alternatives to noble metal systems [18] [21]. Nanostructured cobalt supported on nitrogen-doped carbon materials operates under mild conditions (50°C, 10 bar H₂) with superior activity compared to conventional platinum group metal catalysts [18]. The nitrogen-functionalized support enhances selectivity through substrate-catalyst interactions [21].
Alkylation methodologies provide alternative synthetic routes to 5-aminononane through carbon-nitrogen bond formation between halogenated nonane derivatives and nitrogen nucleophiles [22] [23]. These approaches offer complementary reactivity patterns and may prove advantageous for specific synthetic scenarios.
The classical Hofmann ammonolysis involves heating halogenated nonane precursors with excess ammonia in sealed vessels [24] [23]. For 5-bromonone, reaction with ammonia at elevated temperatures (120-150°C) in ethanol proceeds through nucleophilic substitution, yielding 5-aminononane alongside secondary and tertiary amine byproducts [25].
The reaction mechanism proceeds through initial nucleophilic attack by ammonia on the alkyl halide, forming a primary ammonium salt [23]. Subsequent proton transfer with excess ammonia liberates the primary amine, which can undergo further alkylation with remaining halide to produce secondary and tertiary amines [24]. Selectivity for primary amine formation requires significant ammonia excess (typically 10-20 equivalents) to suppress over-alkylation [25].
The Gabriel synthesis provides excellent selectivity for primary amine formation through phthalimide alkylation followed by hydrolytic cleavage [26] [22]. Treatment of potassium phthalimide with 5-bromonone in dimethylformamide generates N-(5-nonyl)phthalimide, which undergoes hydrazinolysis or basic hydrolysis to yield 5-aminononane [22].
This methodology exhibits superior selectivity compared to direct ammonolysis, consistently producing primary amines without over-alkylation complications [27]. Typical yields range from 70-85% over the two-step sequence, with the hydrolysis step being yield-limiting [26].
Sodium azide displacement of halogenated precursors followed by catalytic reduction offers another selective route to primary amines [22] [28]. Treatment of 5-bromonone with sodium azide in dimethylsulfoxide generates 5-azidononane, which undergoes catalytic hydrogenation or chemical reduction with lithium aluminum hydride to afford 5-aminononane [28].
This methodology demonstrates excellent functional group tolerance and provides primary amines with minimal side product formation [28]. Yields typically range from 75-90% over the two-step sequence, though handling of potentially explosive azide intermediates requires appropriate safety precautions.
| Method | Halide Reactivity | Selectivity for Primary Amines | Typical Yield (%) | Limitations |
|---|---|---|---|---|
| Direct Ammonolysis (Hofmann) | RI > RBr > RCl | Low (mixture formation) | 40-60 | Multiple products |
| Gabriel Synthesis | Primary halides preferred | Excellent | 70-85 | Limited to primary amines |
| Azide Substitution-Reduction | RI > RBr > RCl | Excellent | 75-90 | Toxic azides |
| Nucleophilic Substitution (SN2) | Primary > Secondary | Poor (over-alkylation) | 30-50 | Over-alkylation issues |
| Catalytic Amination with Pd | Various halides compatible | Good with proper conditions | 65-85 | Expensive catalyst |
The transition from laboratory-scale synthesis to industrial production of 5-aminononane presents numerous technical and economic challenges that must be systematically addressed [29] [30]. These challenges encompass catalyst selection and recovery, selectivity optimization, heat management, and process safety considerations.
Industrial primary amine synthesis demands robust, cost-effective catalytic systems that maintain activity and selectivity over extended operational periods [29] [20]. Noble metal catalysts, while highly active, present significant cost barriers for large-scale implementation [17] [31]. The development of earth-abundant metal alternatives, particularly cobalt and nickel-based systems, offers promising solutions for economically viable processes [18] [31].
Catalyst recovery and recycling represent critical economic factors in industrial operations [29]. Heterogeneous catalysts enable straightforward separation and reuse, though potential deactivation mechanisms must be carefully managed [30]. Leaching studies indicate that properly designed supported catalysts can maintain over 99% metal retention throughout multiple reaction cycles [32].
Maintaining high selectivity for primary amine formation becomes increasingly challenging at industrial scales due to heat and mass transfer limitations [29] [33]. Temperature gradients within large reactors can promote side reactions, including over-alkylation and thermal decomposition [34]. Continuous monitoring systems and advanced process control strategies are essential for maintaining product quality consistency [33].
The implementation of microreactor technology and continuous flow processes offers advantages in terms of enhanced heat and mass transfer, improved selectivity control, and reduced safety risks [34]. These intensified systems enable precise control of reaction parameters while maintaining scalability through numbering-up approaches.
The purification of 5-aminononane from reaction mixtures requires specialized techniques due to the basic nature of primary amines and potential contamination with secondary and tertiary amine byproducts [36] [37]. Effective purification strategies are essential for achieving high product purity and maximizing overall process yields.
Fractional distillation serves as the primary purification method for 5-aminononane, exploiting boiling point differences between amine products [36]. Primary amines typically exhibit lower boiling points than their secondary and tertiary counterparts due to reduced intermolecular hydrogen bonding [38]. Careful optimization of distillation conditions, including reflux ratio and column efficiency, enables effective separation with yields of 70-90% [36].
The implementation of vacuum distillation reduces thermal stress on heat-sensitive amine products while enabling separation at lower temperatures [39]. This approach minimizes thermal decomposition and preserves product integrity, particularly important for primary amines susceptible to oxidation.
Hinsberg's Method provides excellent selectivity for separating primary, secondary, and tertiary amines through differential reactivity with benzenesulfonyl chloride [36] [40]. Primary amines form soluble N-alkylbenzenesulfonamides that dissolve in aqueous base, while secondary amines produce insoluble sulfonamides, and tertiary amines remain unreacted [41] [42].
For 5-aminononane purification, treatment with benzenesulfonyl chloride in aqueous sodium hydroxide selectively extracts the primary amine into the aqueous phase [40]. Subsequent acidification precipitates the sulfonamide derivative, which undergoes hydrolysis to regenerate pure 5-aminononane in yields of 85-95% [36].
Ion Exchange Chromatography offers highly selective purification based on charge differences under controlled pH conditions [39] [43]. Basic ion exchange resins effectively separate amine mixtures through differential binding affinities [38]. Gradient elution with increasing ionic strength enables sequential elution of amine components with excellent resolution.
Selective Ammonium Carbamate Crystallization (SACC) represents an innovative approach utilizing carbon dioxide to form crystalline ammonium carbamate salts selectively with primary amines [32]. This waste-free methodology achieves purification yields up to 94% with purities exceeding 99% [32]. The reversible nature of carbamate formation enables facile product recovery through thermal decomposition.
Trichloroacetic Acid Purification offers an environmentally benign alternative through temporary salt formation followed by decarboxylative release [37] [44]. Primary amines form crystalline trichloroacetate salts that precipitate from organic solvents, enabling separation from impurities [37]. Gentle heating promotes decarboxylation, liberating pure amine while generating only volatile byproducts (CO₂ and CHCl₃) [44].
Maximizing overall process yields requires integrated optimization of both synthetic and purification steps [39] [32]. Process intensification through continuous flow systems enables real-time optimization of reaction parameters while minimizing byproduct formation [45]. In-line monitoring using spectroscopic techniques provides immediate feedback for process control and quality assurance.
Recycling of unreacted starting materials and intermediate recovery contribute significantly to overall process economics [32]. Effective separation and recycling protocols can improve material utilization by 15-25% compared to single-pass processes [45].
| Purification Method | Principle | Selectivity | Typical Recovery (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Fractional Distillation | Boiling point differences | Good for similar amines | 70-90 | Simple, scalable | Similar bp compounds |
| Hinsberg Method | Differential reactivity with ArSO₂Cl | Excellent for amine classes | 85-95 | Clean separation | Requires base hydrolysis |
| Ion Exchange Chromatography | Charge-based separation | Very good for ionizable amines | 80-95 | Mild conditions | Column regeneration |
| Selective Crystallization | Solubility differences | Poor for similar structures | 50-75 | Simple equipment | Low selectivity |
| Reactive Extraction | pH-dependent extraction | Excellent with pH control | 85-99 | High yields | Multiple steps |
| Trichloroacetic Acid Method | Temporary salt formation | Good with proper solvent | 80-95 | Minimal waste | Solvent screening needed |